2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the preparation of 4-(4-methylphenyl)quinoline, which is then reacted with hydrazine derivatives to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline and triazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline and triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The quinoline and triazole rings are known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Triazole derivatives: Such as fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid is unique due to its combination of a quinoline ring, a triazole ring, and a sulfanyl acetic acid moiety. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c1-17-11-13-18(14-12-17)23-15-21(20-9-5-6-10-22(20)27-23)25-28-29-26(33-16-24(31)32)30(25)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYIOKUZFDXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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